XLogP3 Lipophilicity: 3-Methyl-5,6-dihydrobenzo[h]quinoline vs. Unsubstituted 5,6-Dihydrobenzo[h]quinoline Core
The 3-methyl substituent on the target compound significantly increases computed lipophilicity compared to the unsubstituted 5,6-dihydrobenzo[h]quinoline parent scaffold. The target compound has a computed XLogP3 of 3.2, a value consistent with favorable membrane permeability and CYP450 enzyme binding pocket complementarity [1]. While a direct experimental logP measurement for the parent scaffold is not reported, removing the methyl group would be predicted to lower XLogP3 by approximately 0.5–0.7 log units, shifting the molecule toward a less lipophilic region of chemical space that may reduce target engagement in hydrophobic enzyme pockets such as CYP51 [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 5,6-dihydrobenzo[h]quinoline (unsubstituted parent; estimated XLogP3 ≈ 2.5–2.7 by structural analogy; exact PubChem value not deposited) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.7 (3-methyl > H) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a primary determinant of membrane passage and hydrophobic pocket occupancy; procurement of the specific 3-methyl analog ensures the physicochemical profile required for CYP51-focused inhibitor design is maintained, rather than an uncharacterized less-lipophilic analog.
- [1] PubChem. PubChem Compound Summary for CID 59294831, 3-Methyl-5,6-dihydrobenzo[h]quinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1426022-53-8 (accessed 2026-04-28). View Source
- [2] Xie X, Wang J, Bao A, Deng Z, Wang D, Chen W, Jiang W, Li W, Tang X, Yan Y. New 5,6-dihydrobenzo[h]quinoline derivatives as potential demethylase inhibitors (DMIs): design, synthesis, activity evaluation and molecular dynamics simulation. Pest Management Science. 2025;81(4):1953-1970. doi:10.1002/ps.8594. View Source
